molecular formula C8H16O3 B156164 8-Hydroxyoctanoic acid CAS No. 764-89-6

8-Hydroxyoctanoic acid

Cat. No. B156164
CAS RN: 764-89-6
M. Wt: 160.21 g/mol
InChI Key: KDMSVYIHKLZKET-UHFFFAOYSA-N
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Description

8-Hydroxyoctanoic acid (8-OHOA) is an organic compound which is an important intermediate in the metabolic pathways of many organisms. It is a hydroxy acid which is formed from the oxidation of octanoic acid. It has a wide range of applications in both scientific research and biochemistry. 8-OHOA is used as a precursor in the synthesis of other compounds, and has been studied for its potential to be used as a therapeutic agent.

Scientific Research Applications

Biosynthesis in Yeast

  • De Novo Biosynthesis in Yeast : A study demonstrated the de novo biosynthesis of 8-hydroxyoctanoic acid in Saccharomyces cerevisiae, using glucose and ethanol, highlighting its potential for industrial applications (Wernig, Boles, & Oreb, 2019).

Application in Cancer Therapy

  • Anti-Metastatic Activity in Breast Cancer Therapy : this compound has shown inhibitory effects on breast cancer cell proliferation and migration, indicating its potential as a therapeutic agent (Shah et al., 2020).
  • Inhibiting Cancer Migration and Invasion : The compound has also demonstrated efficacy in inhibiting migration and invasion of colon and pancreatic cancer cells, providing insights into novel cancer treatment strategies (Yang et al., 2017).

Biomarker Research

  • Biomarker of Oxidative DNA Damage : this compound serves as a biomarker for oxidative DNA damage, indicating its potential for research in genotoxicity and environmental toxicology (Yahia et al., 2016).

Biochemical Production and Applications

  • Microbial Production and Applications : Studies have investigated the microbial production of chiral hydroxyalkanoates, including this compound, for potential applications in various industries (Ren et al., 2005).

Miscellaneous Applications

  • Use in Liposome-Water Partitioning : Research has explored the role of this compound in liposome-water partitioning, relevant to bioavailability and toxicity studies (Kaiser & Escher, 2006).
  • Potential in Bioactive Compounds : There's an exploration of this compound derivatives as bioactive compounds, with potential applications in antimicrobial and antiproliferative therapies (Radivojević et al., 2015).

Safety and Hazards

8-Hydroxyoctanoic acid causes severe skin burns and eye damage . In case of contact, contaminated clothing and shoes should be removed immediately and the affected area should be washed off with soap and plenty of water . If inhaled or swallowed, medical attention should be sought immediately .

Mechanism of Action

Target of Action

8-Hydroxyoctanoic acid is a fatty acid derivative that has been studied for its role in the yeast Saccharomyces cerevisiae . The primary targets of this compound are the fatty acid synthase and cytochrome P450 enzymes in the yeast . These enzymes play a crucial role in the biosynthesis of this compound from glucose and ethanol .

Mode of Action

The mode of action of this compound involves the ω-hydroxylation of octanoic acid by cytochrome P450 enzymes . This process results in the formation of this compound . The hydroxylation of octanoic acid is strongly dependent on the carbon source used, with ethanol being preferred .

Biochemical Pathways

The biochemical pathway for the synthesis of this compound involves a series of reactions. First, a mutated fatty acid synthase produces octanoic acid . This octanoic acid is then ω-hydroxylated by a cytochrome P450 enzyme, resulting in the formation of this compound .

Pharmacokinetics

It is known that the availability of heme, a cofactor needed for p450 activity, is a limiting factor of this compound biosynthesis .

Result of Action

The result of the action of this compound is the production of a hydroxylated fatty acid, which has potential industrial applications . .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the carbon source used in the reaction can affect the efficiency of octanoic acid hydroxylation . Additionally, the availability of heme, a necessary cofactor for P450 activity, can limit the biosynthesis of this compound .

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of 8-Hydroxyoctanoic acid are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the synthesis of mono-carboxy-isooctyl-phthalate

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not completely known. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

More in vitro or in vivo studies are needed to discuss the changes in the effects of this product over time .

properties

IUPAC Name

8-hydroxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c9-7-5-3-1-2-4-6-8(10)11/h9H,1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMSVYIHKLZKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227234
Record name 8-Hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

764-89-6
Record name 8-Hydroxyoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=764-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxyoctanoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Hydroxyoctanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential anti-cancer mechanisms of 8-hydroxyoctanoic acid (8-HOA)?

A1: Research suggests that 8-HOA's anti-cancer properties might stem from its role as an anti-cancer free radical byproduct. This is linked to the inhibition of delta-5-desaturase (D5D), an enzyme involved in the metabolism of omega-6 polyunsaturated fatty acids (PUFAs). [, ] By inhibiting D5D, the production of pro-cancerous prostaglandin E2 (PGE2) is reduced, while the levels of dihomo-γ-linolenic acid (DGLA) increase. COX-2, often overexpressed in cancer cells, then catalyzes DGLA peroxidation, leading to the formation of 8-HOA. [, ] This shift in metabolic pathways towards 8-HOA production is proposed as a novel anti-cancer strategy.

Q2: How does this compound contribute to dry eye treatment?

A2: Studies indicate that this compound, in conjunction with acetylcholine and other specific royal jelly fatty acids (10-hydroxydecanoic acid and (R)-3,10-dihydroxydecanoic acid), plays a role in promoting tear secretion. [] These fatty acids appear to stabilize acetylcholine, protecting it from degradation by acetylcholinesterase, and thus enhancing its effect on intracellular calcium modulation within the lacrimal gland. [] This improved calcium signaling potentially contributes to the restoration of tear secretion capacity.

Q3: What is the role of this compound in the biosynthesis of thiomarinol A?

A3: this compound serves as a crucial building block in the biosynthesis of thiomarinol A, an antibiotic produced by the marine bacterium Pseudoalteromonas. [] It forms the side-chain of this complex molecule and is assembled through an intriguing process involving chain extension of a C4-precursor, 4-hydroxybutyrate. [] This highlights the significance of 8-HOA as a precursor in natural product synthesis.

Q4: Can this compound be used to differentiate between honey produced by Apis cerana cerana and Apis mellifera ligustica bees?

A4: Yes, research has identified this compound as a potential marker for distinguishing between honey produced by A. cerana cerana and A. mellifera ligustica. [] A. cerana honey exhibits significantly higher levels of this compound (96.20-253.34 mg kg-1) compared to A. mellifera honey (0-32.46 mg kg-1). [] This difference in concentration can be utilized for authenticity identification and detection of adulterated honey.

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